molecular formula C8H12N2O2 B13287776 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol

2-(5-Amino-4-methylpyridin-2-yloxy)ethanol

Cat. No.: B13287776
M. Wt: 168.19 g/mol
InChI Key: GPXJXZHFPGOFSJ-UHFFFAOYSA-N
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Description

2-(5-Amino-4-methylpyridin-2-yloxy)ethanol is a chemical compound with the molecular formula C8H12N2O2 It is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, connected to an ethanol moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol typically involves the reaction of 5-amino-4-methyl-2-chloropyridine with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethanol moiety. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-4-methylpyridin-2-yloxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-Amino-4-methylpyridin-2-yloxy)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Lacks the ethanol moiety, making it less versatile in certain applications.

    2-(5-Amino-4-methylpyridin-2-yloxy)propane: Similar structure but with a propane moiety instead of ethanol, which can affect its reactivity and solubility.

Uniqueness

2-(5-Amino-4-methylpyridin-2-yloxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(5-amino-4-methylpyridin-2-yl)oxyethanol

InChI

InChI=1S/C8H12N2O2/c1-6-4-8(12-3-2-11)10-5-7(6)9/h4-5,11H,2-3,9H2,1H3

InChI Key

GPXJXZHFPGOFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OCCO

Origin of Product

United States

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